Cnidilin

Blood-brain barrier permeability CNS drug development P-glycoprotein efflux

Cnidilin (synonym: Knidilin, CAS 14348-22-2) is a methoxyfuranocoumarin belonging to the psoralen-type furocoumarin class, isolated primarily from the roots of Angelica dahurica and Angelica nitida (Apiaceae family). Structurally characterized as 9-methoxy-4-((3-methylbut-2-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one with molecular formula C₁₇H₁₆O₅ and molecular weight 300.31 g/mol, cnidilin is commercially available at purity specifications typically exceeding 98%.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 14348-22-2
Cat. No. B150024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnidilin
CAS14348-22-2
Synonymscnidilin
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C
InChIInChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3
InChIKeyNNDOCYLWULORAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cnidilin (CAS 14348-22-2) – Furocoumarin Compound Overview and Procurement Considerations


Cnidilin (synonym: Knidilin, CAS 14348-22-2) is a methoxyfuranocoumarin belonging to the psoralen-type furocoumarin class, isolated primarily from the roots of Angelica dahurica and Angelica nitida (Apiaceae family) [1]. Structurally characterized as 9-methoxy-4-((3-methylbut-2-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one with molecular formula C₁₇H₁₆O₅ and molecular weight 300.31 g/mol, cnidilin is commercially available at purity specifications typically exceeding 98% . Within the furocoumarin class, cnidilin is distinguished from close structural analogs such as phellopterin, isopimpinellin, imperatorin, and byakangelicin by its specific substitution pattern featuring a methoxy group at the C9 position and an isopentenyloxy side chain at the C4 position [1].

Why Cnidilin Cannot Be Interchanged with Structurally Similar Furocoumarins in Research Applications


Despite superficial structural homology, methoxyfuranocoumarins exhibit pronounced functional divergence driven by subtle substitution pattern variations. Cnidilin differs from phellopterin by a single methoxy-to-hydrogen substitution at the C5 position, yet this modification alters its cytochrome P450 metabolic fate and BBB efflux transporter recognition [1]. Distinct structure-activity relationships have been demonstrated for NO production inhibitory activity among furocoumarins, with cnidilin showing intermediate potency (IC₅₀ = 17.7 μg/mL) compared to more potent angelicin-type congeners such as sphondin (IC₅₀ = 9.8 μg/mL) and pimpinellin (IC₅₀ = 15.6 μg/mL) [2]. These compound-specific differences preclude interchangeability in assays requiring defined pharmacological activity profiles or predictable metabolic outcomes.

Quantitative Differentiation of Cnidilin from Key Comparators – Evidence-Based Selection Guide


P-glycoprotein-Mediated Efflux Ratio: Cnidilin Exhibits Intermediate Permeability Distinct from High-Permeability Furocoumarins

In a direct head-to-head comparison using MDCKII-MDR1 cell monolayers expressing human P-glycoprotein, cnidilin demonstrated a P-gp-mediated efflux ratio of 0.82, classified as medium permeability. This contrasts markedly with imperatorin (efflux ratio = 0.53) and isoimperatorin (efflux ratio = 0.06), both of which exhibited high permeability [1]. The efflux ratio, calculated as the ratio of basolateral-to-apical versus apical-to-basolateral transport rates, indicates that cnidilin is subject to significantly greater P-gp-mediated efflux than isoimperatorin (approximately 13.7-fold higher) and moderately greater than imperatorin (approximately 1.55-fold higher).

Blood-brain barrier permeability CNS drug development P-glycoprotein efflux

In Vivo Brain Pharmacokinetics: AUC Brain-to-Plasma Ratio Differentiation in Murine Model

Following oral administration of Angelica dahurica extract (800 mg/kg) in mice, cnidilin exhibited distinct brain and plasma exposure profiles compared to imperatorin and isoimperatorin [1]. Cnidilin showed plasma AUC(0-t) = 636.98 mg*h/L and brain AUC(0-t) = 1145.83 ng*h/g, yielding a brain-to-plasma AUC ratio of approximately 1.80. This ratio was substantially higher than imperatorin (brain AUC 1812.35 ng*h/g; plasma AUC 1695.22 mg*h/L; ratio ≈ 1.07) and lower than isoimperatorin (brain AUC 2125.17 ng*h/g; plasma AUC 1326.45 mg*h/L; ratio ≈ 1.60). Plasma half-life (T₁/₂) values further differentiate these compounds: cnidilin (0.97 h) exhibited longer plasma retention than imperatorin (0.66 h) and isoimperatorin (0.82 h), while brain T₁/₂ values were comparable (0.96, 1.1, and 0.99 h, respectively).

Brain pharmacokinetics CNS bioavailability Tissue distribution

Nitric Oxide Production Inhibition: Comparative IC₅₀ Values Across Nine Furocoumarins

A systematic evaluation of naturally occurring furanocoumarins in LPS-activated RAW 264.7 macrophages quantified NO production inhibition across nine compounds [1]. Cnidilin inhibited nitrite production with an IC₅₀ of 17.7 μg/mL (≈ 58.9 μM), positioning it as a moderate-potency inhibitor within this chemical class. By comparison, sphondin (IC₅₀ = 9.8 μg/mL) was 1.8-fold more potent, pimpinellin (IC₅₀ = 15.6 μg/mL) was 1.13-fold more potent, and oxypeucedanin hydrate (IC₅₀ = 15.8 μg/mL) was 1.12-fold more potent. Cnidilin exhibited comparable potency to byakangelicol (IC₅₀ = 16.9 μg/mL), xanthotoxin (IC₅₀ = 16.6 μg/mL), and oxypeucedanin (IC₅₀ = 16.8 μg/mL). Notably, angelicin-type furanocoumarins (pimpinellin, sphondin) demonstrated generally greater potency than psoralen-type compounds including cnidilin, reflecting structure-activity relationships governed by substitution pattern and ring fusion geometry.

Anti-inflammatory iNOS inhibition Nitric oxide production

CYP450 Metabolic Enzyme Specificity: CYP1A2 and CYP3A4 as Primary Oxidative Mediators

Metabolic profiling of cnidilin in human liver microsomes using chemical inhibition and recombinant CYP enzyme assays identified CYP1A2 and CYP3A4 as the major enzymes responsible for its oxidative metabolism [1]. In total, 24 metabolites were detected, with oxidation identified as the predominant biotransformation pathway. This CYP enzyme specificity profile differs from structurally related furanocoumarins: for instance, bergapten (5-methoxypsoralen) is predominantly metabolized by CYP2C9 and CYP3A4 with minimal CYP1A2 involvement, while imperatorin metabolism relies more heavily on CYP2C19 and CYP3A4. The distinct CYP1A2 dependence of cnidilin introduces differential susceptibility to CYP1A2-selective inhibitors (e.g., furafylline, α-naphthoflavone) and CYP1A2 polymorphisms, factors that must be accounted for in metabolism-dependent assays and drug-drug interaction studies.

Drug metabolism Cytochrome P450 Hepatocyte stability

Recommended Research Applications for Cnidilin Based on Quantitative Differentiation Evidence


CNS Pharmacokinetic Studies Requiring Differentiated BBB Penetration Profiles

Cnidilin is optimally suited as a comparator compound in BBB permeability studies where a medium-permeability, intermediate-efflux phenotype is required. Its P-gp efflux ratio of 0.82 (versus 0.06 for isoimperatorin and 0.53 for imperatorin) and brain-to-plasma AUC ratio of 1.80 (versus 1.60 and 1.07 for isoimperatorin and imperatorin, respectively) make it a valuable reference standard for calibrating CNS penetration assays [1]. Researchers studying structure-permeability relationships in furocoumarins or evaluating novel BBB-penetrant compound libraries benefit from including cnidilin as a benchmark representing moderate CNS accessibility distinct from both high-permeability (isoimperatorin) and efflux-limited compounds.

Anti-Inflammatory Screening Cascades Requiring Moderate iNOS/NO Inhibition

For in vitro inflammation models where full suppression of NO production is undesirable (e.g., studies of partial inflammatory signaling or evaluation of combinatorial therapies), cnidilin provides a defined intermediate inhibitory profile (IC₅₀ = 17.7 μg/mL for nitrite production) [1]. Unlike the more potent sphondin (IC₅₀ = 9.8 μg/mL), cnidilin allows for dose-dependent modulation of NO output without saturating the response at lower concentrations, preserving assay dynamic range. This moderate potency also reduces the risk of off-target cytotoxicity frequently observed with high-potency iNOS inhibitors at extended incubation times.

CYP1A2-Dependent Metabolism and Drug-Drug Interaction Studies

Cnidilin is uniquely positioned among methoxyfuranocoumarins as a probe substrate for CYP1A2 activity assays. The demonstrated dependence on CYP1A2 (alongside CYP3A4) for oxidative metabolism [1] distinguishes it from bergapten (CYP2C9/CYP3A4) and imperatorin (CYP2C19/CYP3A4). This specificity supports applications including: (i) validation of CYP1A2-selective chemical inhibitors; (ii) functional characterization of CYP1A2 genetic variants; (iii) species-comparative metabolism studies evaluating CYP1A2 ortholog activity; and (iv) hepatocyte co-incubation experiments assessing CYP1A2-mediated drug-drug interaction potential. The availability of a well-characterized UHPLC-Q-TOF-MS/MS analytical method and comprehensive metabolite identification (24 metabolites) further supports quantitative metabolism studies [1].

Structure-Activity Relationship Studies in Furocoumarin Chemical Space

Cnidilin serves as a critical comparator in SAR studies examining the pharmacological consequences of specific substitution patterns within the psoralen-type furanocoumarin scaffold. The NO production inhibition data across nine furanocoumarins [1] establish cnidilin as a reference point for moderate activity, enabling researchers to map the functional impact of: (i) C5 methoxy group presence (distinguishing cnidilin from phellopterin); (ii) C9 methoxy versus C5 methoxy positioning; and (iii) linear versus angular furan ring geometry. The compound's commercial availability at high purity (>98%) and documented metabolic stability parameters further support its use as a validated tool compound in medicinal chemistry optimization programs targeting furanocoumarin-derived scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cnidilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.